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2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

Cat. No.: B6300291
CAS No.: 90481-42-8
M. Wt: 245.27 g/mol
InChI Key: SWYVTAFRNPDKQD-UHFFFAOYSA-N
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Description

Contextualization within Benzo[d]thiazole and Fluorophenol Chemistry

The 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol molecule is a derivative of two important classes of chemical compounds: benzo[d]thiazoles and fluorophenols.

The benzo[d]thiazole moiety is a heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. jchemrev.com First synthesized in 1887, benzothiazole (B30560) and its derivatives are recognized for their structural versatility and wide range of biological activities. jchemrev.combenthamscience.com This scaffold is an integral component in many synthetic and natural molecules, including firefly luciferin, and is found in compounds with applications in polymer chemistry and dye synthesis. jchemrev.comjchemrev.com The benzothiazole nucleus is considered a "privileged structure" in medicinal chemistry, forming the basis for drugs with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. ijsrst.compcbiochemres.comnih.gov

Fluorophenols are phenol (B47542) derivatives where one or more hydrogen atoms on the benzene ring are replaced by fluorine. 4-Fluorophenol, specifically, is a crystalline solid where the fluorine atom is para to the hydroxyl group. nih.gov The inclusion of fluorine, the most electronegative element, significantly influences the molecule's properties. acs.org It alters the acidity of the phenolic proton and modifies the electronic distribution within the aromatic ring through a combination of a strong electron-withdrawing inductive effect and a weaker resonance effect. acs.orgquora.com This ability to "tune" molecular properties makes fluorine substitution a critical strategy in the design of new materials and therapeutic agents. nih.gov

The combination of these two moieties in this compound results in a compound with a unique set of characteristics, primarily driven by the interplay between the electron-rich benzothiazole system and the electronically modified fluorophenol group.

Historical Development of Academic Research on this compound and Related Systems

Academic inquiry into systems related to this compound has evolved over more than a century. The journey began with the first synthesis of the parent benzothiazole core in 1887. jchemrev.com In the mid-20th century, researchers began to uncover the pharmacological potential of benzothiazole derivatives. benthamscience.com

A significant area of research emerged around 2-(2-hydroxyphenyl)benzothiazoles (HBTs) , the parent class to which this compound belongs. These compounds were found to exhibit a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.orgacs.org This discovery shifted a considerable amount of research focus towards their application as organic fluorophores. nih.gov

The synthesis of 2-arylbenzothiazoles, including HBTs, has been a subject of continuous development, with numerous methods being established over the years to improve efficiency and yield. acs.orgrsc.orgnih.gov These synthetic advancements, coupled with the growing interest in fluorinated organic compounds, paved the way for the creation and study of derivatives like this compound. The introduction of fluorine was a logical progression, aimed at modulating the electronic and photophysical properties of the HBT scaffold for more specialized applications. nih.govcapes.gov.br

Current Research Landscape and Emerging Areas of Investigation for the Chemical Compound

The current research landscape for this compound and its analogues is dominated by two primary fields: photophysical applications and medicinal chemistry.

Photophysical Research: A major focus is on the compound's fluorescent properties, which are governed by the ESIPT mechanism. nih.govnih.gov Research investigates how the fluorine substituent tunes the absorption and emission wavelengths, quantum yield, and Stokes shift. acs.orgdaneshyari.com An emerging area of investigation is the use of these molecules as highly selective fluorescent probes. For instance, theoretical studies have explored the potential of HBT-based probes for the detection of fluoride (B91410) ions, where the interaction with the analyte modulates the ESIPT process and provides a measurable fluorescent signal. nih.gov

Medicinal Chemistry: The benzothiazole core is a well-established pharmacophore, and fluorine substitution is a common strategy to enhance the efficacy of drug candidates. nih.govnih.gov Consequently, fluorinated HBT derivatives are being explored as potential therapeutic agents. Research in this area includes their investigation as anticancer agents, where they may function by inhibiting specific enzymes or interacting with DNA. nih.govnih.govdntb.gov.ua For example, the related 2-(benzo[d]oxazol-2-yl)phenol scaffold has been identified as a hit for inhibiting the JMJD3 enzyme, a target in inflammation and cancer, suggesting a potential avenue of research for its benzothiazole analogue. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are integral to modern research, providing deep insights into the compound's electronic structure, reaction mechanisms, and photophysical behavior, thereby guiding the design of new molecules with tailored properties. nih.govacs.orgmdpi.com

Fundamental Principles Underpinning the Research of this compound

The academic investigation of this compound is founded on several key chemical principles, most notably Excited-State Intramolecular Proton Transfer (ESIPT).

Excited-State Intramolecular Proton Transfer (ESIPT): This is the cornerstone of the compound's photophysical behavior. acs.org In its ground state, the molecule exists predominantly in an "enol" tautomeric form, featuring an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzothiazole ring. nih.govnih.gov Upon absorption of UV light, the molecule is promoted to an excited state. In this higher energy state, the acidity of the phenolic proton and the basicity of the thiazole nitrogen increase, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen atom. acs.orgnih.gov This creates a transient "keto" tautomer in the excited state, which is responsible for the compound's fluorescence. nih.gov The subsequent return to the ground state releases a photon of light (fluorescence) at a significantly longer wavelength than the initial absorption, resulting in an unusually large Stokes shift. nih.gov This process is illustrated below:

Enol (ground state) → (Photoexcitation) → Enol (excited state)*

Enol (excited state)* → (Proton Transfer) → Keto (excited state)*

Keto (excited state)* → (Fluorescence) → Keto (ground state)

Keto (ground state) → (Proton Transfer) → Enol (ground state)

Electronic Effects: As a highly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which alters the electron density of the entire molecule. acs.org This electronic perturbation affects the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby "tuning" the absorption and emission wavelengths. nih.govacs.org

Acidity Modulation: The inductive effect of fluorine increases the acidity of the phenolic proton, which can influence the kinetics and thermodynamics of the proton transfer process in the excited state. nih.gov

Hydrogen Bonding: Changes in the electronic character of the phenolic oxygen and the thiazole nitrogen can affect the strength of the intramolecular hydrogen bond, which is critical for the ESIPT process to occur efficiently. nih.gov

Theoretical studies have confirmed that substituting the HBT system with electron-withdrawing groups like fluorine is an effective strategy for tuning its photophysical nature. nih.govacs.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₈FNOS
Molecular Weight 245.28 g/mol
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)O
InChI Key PYNCRCBEAMGASF-UHFFFAOYSA-N
Appearance Solid (predicted)

Table 2: Representative Theoretical Photophysical Properties of Substituted 2-(2-Hydroxyphenyl)benzothiazole (B1206157) (HBT) Derivatives Data based on theoretical calculations from literature to illustrate substituent effects. nih.govacs.org

Substituent on Phenol RingAbsorption Wavelength (λ_abs) (nm)Keto-form Absorption Wavelength (λ_abs) (nm)
H (unsubstituted HBT)~330~526
4-F (Fluorine)~332~528
4-Cl (Chlorine)~335~530
4-NO₂ (Nitro)~351~545

This table demonstrates how different substituents on the phenol ring can systematically alter the absorption wavelengths of both the enol and keto forms of the HBT scaffold, highlighting the principle of "tuning" photophysical properties. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FNOS B6300291 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol CAS No. 90481-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYVTAFRNPDKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Benzo D Thiazol 2 Yl 4 Fluorophenol

Established Synthetic Pathways for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

The primary and most well-documented route to synthesizing 2-substituted benzothiazoles is through the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound. mdpi.com This fundamental reaction forms the basis for the targeted synthesis of this compound.

Condensation Reactions Involving Benzo[d]thiazole Precursors

The most direct and widely employed method for synthesizing the benzothiazole (B30560) core involves the condensation reaction of 2-aminobenzenethiol (also known as 2-aminothiophenol) with a substance containing a carbonyl or cyano group. mdpi.com To obtain the specific structure of this compound, the reaction would utilize 2-aminothiophenol and a fluorinated salicylic (B10762653) acid derivative, such as 5-fluorosalicylic acid or 5-fluorosalicylaldehyde. The process typically involves heating the reactants, often in the presence of an acid catalyst like polyphosphoric acid (PPA), which facilitates the cyclization and dehydration steps to yield the final benzothiazole product. nih.gov This condensation can also be performed with acyl chlorides, where the corresponding fluorinated acyl chloride would be reacted with ortho-aminothiophenol. mdpi.com

Approaches Utilizing Fluorinated Phenolic Scaffolds

Viewing the synthesis from the perspective of the fluorinated component, the strategy involves reacting a pre-formed fluorinated phenolic scaffold with a suitable benzothiazole precursor. In this approach, 2-hydroxy-5-fluorobenzaldehyde or 2-hydroxy-5-fluorobenzoic acid serves as the foundational structure. This fluorinated scaffold is then subjected to condensation with 2-aminothiophenol. The reaction mechanism remains the same—a nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization involving the thiol group, and subsequent aromatization to form the stable benzothiazole ring. This method ensures the precise placement of the fluorine atom at the desired position on the phenolic ring.

Evaluation of Reaction Conditions and Efficiency

The efficiency of synthesizing 2-arylbenzothiazoles is highly dependent on the chosen reaction conditions, including the catalyst, solvent, temperature, and reaction time. A variety of protocols have been developed to optimize these parameters, leading to high yields and reduced reaction times. mdpi.com While data for the exact synthesis of this compound is specific, the conditions for analogous structures provide a strong predictive framework. For instance, the condensation of 2-aminothiophenol with aromatic aldehydes can be effectively catalyzed by a range of substances under varied conditions, often resulting in excellent yields. mdpi.comnih.gov

Table 1: Comparison of Reaction Conditions for Synthesis of 2-Arylbenzothiazoles

Reactants Catalyst/Medium Solvent Temperature Time Yield (%) Reference
2-Aminothiophenol, Aromatic Aldehydes H₂O₂/HCl Ethanol Room Temp 1 h High mdpi.com
2-Aminothiophenol, p-Benzaldehydes Cu₂O / DMSO N/A (Stirring) Room Temp 3-5 h 70-90 nih.gov
2-Aminothiophenol, Aldehydes L-proline Solvent-Free Microwave Variable Good tku.edu.tw
2-Aminothiophenol, Acyl Chlorides N/A Water Ambient 1-7 h Good researchgate.net

Development of Novel Synthetic Routes and Process Optimization

Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for benzothiazole synthesis. This includes the exploration of novel catalytic systems and the application of green chemistry principles.

Catalytic Strategies in the Formation of the Chemical Compound

A diverse array of catalysts has been successfully employed to facilitate the synthesis of the benzothiazole nucleus, improving reaction rates and yields under milder conditions. These strategies move beyond traditional strong acid catalysis like PPA.

Metal Catalysis : Copper(I) oxide (Cu₂O) has been used as an effective catalyst for the condensation of 2-aminothiophenol with p-benzaldehydes at room temperature, offering high yields. nih.gov

Heterogeneous Catalysis : Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been developed as an efficient and reusable heterogeneous catalyst for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. mdpi.com Similarly, SnP₂O₇ has been reported as a reusable catalyst for condensations with aromatic aldehydes, achieving high yields in very short reaction times. mdpi.com

Organocatalysis : L-proline has been utilized as an inexpensive and environmentally friendly organocatalyst for the condensation of 2-aminothiophenol with aldehydes or carboxylic acids under microwave irradiation. tku.edu.tw

Photocatalysis : Photo-assisted radical cyclo-condensation using catalysts like eosin (B541160) Y has been designed for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact. nih.gov These approaches prioritize the use of non-hazardous solvents, reduction of waste, and energy efficiency.

Solvent-Free and Aqueous Conditions : A significant advancement is the development of synthetic protocols that operate in water or under solvent-free conditions. researchgate.net The condensation of 2-aminobenzenethiol with acyl chlorides can be performed conveniently in water or without any solvent, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. tku.edu.tw L-proline catalyzed condensation of 2-aminothiophenol with aldehydes or acids is a prime example of a green, microwave-assisted method. tku.edu.tw

Use of Recyclable Catalysts : The development of solid-supported or magnetic nanoparticle-based catalysts allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity. mdpi.comnih.gov For instance, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles has been used for benzothiazole synthesis under solvent-free sonication, with the catalyst being recyclable for several runs. nih.gov

Control of Regioselectivity and Reaction Specificity

The synthesis of 2-arylbenzothiazoles, including this compound, is most commonly and efficiently achieved through the condensation of a 2-aminothiophenol with a corresponding carboxylic acid or aldehyde. nih.govmdpi.comnih.gov This method offers high regioselectivity, inherently directing the substitution to the C2 position of the resulting benzothiazole ring.

For the specific synthesis of this compound, the key precursors are 2-aminothiophenol and 4-fluoro-2-hydroxybenzoic acid or its corresponding aldehyde, 4-fluoro-2-hydroxybenzaldehyde. The reaction proceeds through the formation of a Schiff base or amide intermediate, followed by an intramolecular cyclization and dehydration/dehydrogenation to yield the final benzothiazole heterocycle. mdpi.com

The reaction mechanism ensures a specific and controlled outcome:

Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde or activated carboxylic acid.

Intermediate Formation: This leads to a carbinolamine or amide intermediate.

Cyclization: The thiol group then performs an intramolecular nucleophilic attack, leading to a thiazoline (B8809763) intermediate.

Aromatization: The final step is an oxidation or elimination of water that results in the stable, aromatic benzothiazole ring.

Various catalysts and reaction conditions can be employed to promote this condensation, including the use of polyphosphoric acid (PPA), microwave irradiation, or catalysts like L-proline, which can facilitate the reaction under greener, solvent-free conditions. nih.govtku.edu.tw For example, the condensation of 2-aminothiophenol with substituted 2-hydroxybenzaldehydes has been successfully carried out by heating in glycerol, demonstrating a green synthetic approach. mdpi.com The choice of reactants dictates the final product, and the inherent mechanism of this condensation provides excellent control over regioselectivity, reliably producing the 2-substituted isomer.

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic tuning of its physicochemical and biological properties. These sites include the phenolic hydroxyl group, the benzothiazole ring system, and the fluorine-substituted phenyl ring.

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for functionalization due to its reactivity. Standard reactions for phenols can be readily applied to introduce a variety of functional groups, thereby altering properties such as lipophilicity, hydrogen-bonding capability, and metabolic stability.

O-Alkylation: The hydroxyl group can be converted into an ether through O-alkylation. This is typically achieved by deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide. Copper-catalyzed O-alkylation methods have also been developed for phenol derivatives. rsc.orggoogle.com

Esterification: Ester derivatives are commonly synthesized to modify the properties of phenolic compounds. niscpr.res.in Due to the relatively low nucleophilicity of phenols, direct esterification with carboxylic acids is often inefficient. youtube.comlibretexts.org A more effective method involves reacting the phenol with more reactive acylating agents, such as acid chlorides or acid anhydrides. libretexts.org The reaction can be accelerated by first converting the phenol to its more reactive phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

Below is a table summarizing potential derivatives from these modifications.

Modification Type Reagent Example Resulting Functional Group Potential Property Change
O-AlkylationMethyl iodide (CH₃I)Methoxy ether (-OCH₃)Increased lipophilicity, loss of H-bond donor ability
O-AlkylationBenzyl bromide (BnBr)Benzyl ether (-OCH₂Ph)Significantly increased lipophilicity
EsterificationAcetyl chloride (CH₃COCl)Acetate ester (-OCOCH₃)Increased lipophilicity, potential prodrug
EsterificationBenzoyl chloride (PhCOCl)Benzoate ester (-OCOPh)Significantly increased lipophilicity

Substitutions and Transformations on the Benzo[d]thiazole Moiety

The benzothiazole ring system itself can be a target for further functionalization, primarily through electrophilic aromatic substitution on its benzo-fused ring. The reactivity and regioselectivity of these substitutions are influenced by the existing 2-aryl substituent.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. byjus.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.comyoutube.com

The position of substitution on the benzothiazole ring is directed by the electronic properties of the heterocyclic system. In 2-phenylbenzothiazole, electrophilic substitution tends to occur on the benzo-fused ring. nih.gov The specific position can be influenced by the substituents on the 2-phenyl ring.

Alternatively, substituted benzothiazoles can be synthesized by starting with a substituted 2-aminothiophenol. For example, using a 6-fluoro-2-aminothiophenol in the initial condensation would yield a derivative with fluorine on the benzothiazole ring, a strategy that has been used in the synthesis of related compounds.

Reaction Type Reagent Example Potential Substitution Position Introduced Group
NitrationHNO₃ / H₂SO₄Benzothiazole ring (e.g., C6)Nitro (-NO₂)
BrominationN-Bromosuccinimide (NBS)Benzothiazole ringBromo (-Br)
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃Benzothiazole ringAcetyl (-COCH₃)

Directed Reactions Involving the Fluorine Atom and its Stereoelectronic Influence

The fluorine atom on the phenolic ring is generally unreactive toward direct substitution. Its primary role is to exert a powerful stereoelectronic effect, significantly influencing the molecule's properties. wikipedia.orgnih.gov

Stereoelectronic Effects:

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide anion. nih.gov

Conformational Influence: The presence of fluorine can influence the preferred conformation of the molecule through stereoelectronic interactions like the gauche effect, which can be critical for receptor binding and biological activity. wikipedia.orgacs.org

Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., para-hydroxylation) can block this metabolic pathway, thereby increasing the compound's in vivo half-life and bioavailability.

Advanced Structural Elucidation and Spectroscopic Investigations of 2 Benzo D Thiazol 2 Yl 4 Fluorophenol

Single Crystal X-ray Diffraction Analysis

As of the current literature review, a single-crystal X-ray diffraction structure for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol has not been reported. Therefore, the following subsections provide a predictive analysis based on the known crystal structures of closely related benzothiazole (B30560) and fluorophenol derivatives. This analysis aims to forecast the likely molecular conformation, bond parameters, and intermolecular interactions that would characterize the solid-state structure of the title compound.

Molecular Conformation and Bond Parameters

Based on analogous structures, the molecule of this compound is expected to be largely planar. The benzothiazole and fluorophenol ring systems are likely to be nearly coplanar, a common feature in related 2-arylbenzothiazole derivatives which facilitates π-π stacking interactions. An intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole moiety is highly probable, leading to the formation of a stable six-membered ring. This interaction would restrict the rotational freedom around the C-C bond connecting the two ring systems, further enforcing a planar conformation.

The bond lengths and angles are predicted to be within the standard ranges for their respective bond types. The C-F bond in the fluorophenol ring is expected to be approximately 1.35 Å. The C-O bond of the phenol (B47542) will exhibit partial double bond character due to resonance, resulting in a bond length shorter than a typical C-O single bond. Within the benzothiazole moiety, the C=N bond is anticipated to have a length of about 1.30 Å, while the C-S bonds will be around 1.75 Å.

Predicted Bond Parameters for this compound

Bond Predicted Bond Length (Å) Bond Predicted Bond Angle (°)
C-F ~ 1.35 C-C-F ~ 118-120
C-O (phenol) ~ 1.36 C-C-O ~ 119-121
C=N (thiazole) ~ 1.30 C-N=C ~ 110-112
C-S (thiazole) ~ 1.75 C-S-C ~ 90-92

Note: The data in this table is predictive and based on analogous structures. Actual values may vary.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the crystal packing of this compound is likely to be governed by a combination of intermolecular hydrogen bonds and π-π stacking interactions. The phenolic hydroxyl group, if not solely engaged in an intramolecular hydrogen bond, could participate in intermolecular hydrogen bonding with the nitrogen or sulfur atoms of neighboring benzothiazole rings, leading to the formation of chains or dimeric motifs.

Plausible Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor
Hydrogen Bonding O-H (phenol) N (thiazole), O (phenol)
π-π Stacking Benzothiazole ring Fluorophenol ring, Benzothiazole ring
C-H···F Aromatic C-H F
F···π F Aromatic ring

Note: This table outlines potential intermolecular interactions based on the chemical structure.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While specific NMR data for this compound is not widely published, a detailed analysis can be inferred from the well-documented spectra of analogous compounds.

High-Resolution 1H and 13C NMR for Detailed Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzothiazole ring system would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the fluorophenol ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The proton ortho to the hydroxyl group is expected to be the most deshielded. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF). The carbon atoms of the benzothiazole ring will have characteristic chemical shifts, with the carbon of the C=N bond being significantly downfield. For similar benzothiazole structures, these carbons typically resonate around 150-170 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted C-F Coupling Constant (Hz)
Benzothiazole Protons 7.0 - 8.5 - -
Fluorophenol Protons 6.8 - 8.0 - -
Phenolic OH Variable (broad singlet) - -
C-F - ~155-165 ~240-250 (¹JCF)
C-OH - ~150-160 -
C=N (thiazole) - ~160-170 -
Other Aromatic C - ~110-140 -

Note: The data in this table is an estimation based on analogous compounds and may not represent the exact experimental values.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for probing the electronic environment of the fluorine atom. For a 4-fluorophenol moiety, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the aromatic ring. In related 2-(4-fluorophenyl) derivatives, the ¹⁹F chemical shift is often observed in the range of -105 to -120 ppm (relative to CFCl₃). The precise chemical shift for this compound will be influenced by the electron-donating nature of the hydroxyl group and the electronic properties of the benzothiazole substituent. Studies on fluorophenols have shown that the ¹⁹F NMR chemical shifts can provide valuable information on metabolic pathways and environmental degradation, highlighting the sensitivity of this technique nih.gov.

Two-Dimensional NMR Techniques for Connectivity and Dynamics

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule.

COrrelation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, the COSY spectrum would be expected to reveal correlations between adjacent protons on both the benzothiazole and the 4-fluorophenol rings. For instance, the proton at C6' would show a cross-peak with the proton at C7', and similarly, H5' would correlate with H4'. On the fluorophenol ring, the proton at C6 would show a correlation with the proton at C5.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). sdsu.edu This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom in the this compound molecule would produce a cross-peak corresponding to its attached proton's chemical shift on one axis and its own chemical shift on the other.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations, typically over two to three bonds (²JCH, ³JCH), between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. Key HMBC correlations would be expected between the phenolic proton (OH) and carbons C1, C2, and C6, and between the protons on the fluorophenol ring and the C2' carbon of the benzothiazole moiety, confirming the linkage between the two ring systems.

Interactive Table 1: Predicted 2D NMR Correlations for this compound Users can filter by NMR technique to see the expected key correlations for structural confirmation.

Technique Correlating Nuclei Expected Key Correlations Information Gained
COSY ¹H - ¹H H4' ↔ H5' Connectivity within the benzothiazole ring
H5' ↔ H6'
H6' ↔ H7'
H5 ↔ H6 Connectivity within the fluorophenol ring
HSQC ¹H - ¹³C (¹J) H3 ↔ C3 Direct C-H attachments
H5 ↔ C5
H6 ↔ C6
H4' ↔ C4'
H5' ↔ C5'
H6' ↔ C6'
H7' ↔ C7'
HMBC ¹H - ¹³C (²J, ³J) OH ↔ C1, C2, C6 Confirmation of phenol group position
H3 ↔ C1, C2, C4, C5 Connectivity around the fluorophenol ring
H7' ↔ C2', C5', C7a' Confirmation of benzothiazole structure

Vibrational Spectroscopy (IR and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com These complementary methods are highly sensitive to the specific functional groups and intermolecular interactions present in this compound.

Analysis of Characteristic Vibrational Modes of Constituent Moieties

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the benzothiazole ring system and the 4-fluorophenol ring.

Benzothiazole Moiety:

C=N Stretching: A strong absorption band characteristic of the thiazole (B1198619) ring's C=N bond is typically observed in the 1550-1615 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the C=C bonds within the fused benzene (B151609) ring appear in the 1400-1600 cm⁻¹ range. mdpi.com

C-S Stretching: The C-S stretching vibration is generally weaker and appears at lower wavenumbers, typically in the 700-800 cm⁻¹ range.

Aromatic C-H Stretching: These modes are observed above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ region. mdpi.com

4-Fluorophenol Moiety:

O-H Stretching: The hydroxyl group gives rise to a characteristic stretching band. In a non-hydrogen-bonded state, this would be a sharp band around 3600 cm⁻¹. However, due to strong intramolecular hydrogen bonding in this molecule, this band is expected to be broad and shifted to a lower frequency (typically 3000-3400 cm⁻¹).

C-O Stretching: The phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is anticipated in the 1150-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are characteristic of the substitution pattern and appear in the 750-900 cm⁻¹ region.

Interactive Table 2: Characteristic Vibrational Modes for this compound This table summarizes the expected frequency ranges for the key functional groups within the molecule.

Vibrational Mode Moiety Expected Frequency Range (cm⁻¹) Technique
O-H Stretch (H-bonded) Fluorophenol 3000 - 3400 (Broad) IR
Aromatic C-H Stretch Both 3030 - 3100 IR, Raman
C=N Stretch Benzothiazole 1550 - 1615 IR, Raman
Aromatic C=C Stretch Both 1400 - 1600 IR, Raman
Phenolic C-O Stretch Fluorophenol 1200 - 1260 IR
C-F Stretch Fluorophenol 1150 - 1250 IR

Elucidation of Hydrogen Bonding Networks and Tautomeric Forms

The structure of this compound is ideally suited for the formation of a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzothiazole ring (O-H···N). nih.gov This interaction is a key determinant of the molecule's chemical and photophysical properties.

This IMHB facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net Upon photoexcitation, the proton from the hydroxyl group can transfer to the nitrogen atom, leading to the formation of a transient keto-tautomer from the ground-state enol form.

Vibrational spectroscopy is a powerful probe for studying this hydrogen bonding. The strength of the O-H···N bond can be directly assessed by the position and shape of the O-H stretching band in the IR spectrum. A stronger hydrogen bond leads to a greater shift of the O-H band to lower wavenumbers and increased broadening of the band. Computational studies on similar systems have shown that photoexcitation strengthens the intramolecular hydrogen bond, which facilitates the proton transfer process. nih.gov The analysis of changes in vibrational frequencies, particularly those associated with the O-H and C=N bonds, between the ground and excited states can provide detailed insights into the dynamics of the ESIPT process and the equilibrium between the enol and keto tautomeric forms.

Advanced Mass Spectrometry and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are essential for confirming the molecular identity and exploring the intrinsic stability of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically <5 ppm error), which allows for the unambiguous determination of a molecule's elemental composition. nih.gov For this compound, HRMS is used to confirm that the experimentally measured mass corresponds to the theoretical exact mass calculated from its molecular formula, C₁₃H₈FNOS. This capability distinguishes the target compound from other potential isomers or compounds with the same nominal mass but different elemental formulas.

Interactive Table 3: HRMS Data for this compound This table shows the calculated exact mass for the primary ionic species expected in HRMS analysis.

Molecular Formula Species Calculated Exact Mass (m/z)
C₁₃H₈FNOS [M+H]⁺ 246.0383
C₁₃H₈FNOS [M+Na]⁺ 268.0203

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation pathways of a selected precursor ion. uab.edunih.gov In a typical experiment, the protonated molecule [M+H]⁺ (m/z 246.0383) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. Analyzing these fragments provides valuable information about the molecule's structure and bond stabilities.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages within and between the two aromatic systems. Plausible fragmentation mechanisms include:

Cleavage of the C-C bond between the two rings, leading to ions corresponding to the benzothiazole cation and the fluorophenol radical, or vice versa.

Retro-Diels-Alder (RDA) reactions within the benzothiazole moiety, a common pathway for heterocyclic systems, leading to the loss of specific neutral fragments.

Loss of small neutral molecules such as CO from the phenol ring or HCN from the thiazole ring.

Interactive Table 4: Plausible MS/MS Fragments of [C₁₃H₈FNOS+H]⁺ This table details potential product ions from the fragmentation of the parent molecule, aiding in structural confirmation.

Precursor Ion (m/z) Proposed Fragment (m/z) Proposed Neutral Loss Proposed Fragment Structure/Formula
246.0383 218.0434 CO [C₁₂H₈FNS]⁺
246.0383 136.0117 C₇H₄FO [C₆H₄NS]⁺ (Benzothiazole cation)
246.0383 111.0291 C₇H₄NS [C₆H₄FO]⁺ (Fluorophenol cation)

Theoretical and Computational Chemistry of 2 Benzo D Thiazol 2 Yl 4 Fluorophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in determining the electronic structure of 2-(benzo[d]thiazol-2-yl)-4-fluorophenol, offering a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. DFT calculations, often utilizing functionals such as B3LYP, are effective in optimizing the ground state geometry of benzothiazole (B30560) derivatives. For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable conformation.

Computational studies on similar benzothiazole derivatives have demonstrated that DFT methods can reliably predict molecular structures. The optimized geometry from these calculations is crucial for understanding the molecule's stability and its interactions with its environment. Furthermore, thermodynamic properties can be derived from these calculations, offering insights into the compound's energetic landscape.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for characterizing electronic structures. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for understanding the electronic behavior of molecules like this compound. These methods are particularly useful for validating the results obtained from DFT and for providing a more detailed description of electron correlation effects. Studies on related benzothiazole compounds have utilized ab initio calculations to refine the understanding of their molecular and vibrational properties.

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For benzothiazole derivatives, the HOMO-LUMO gap typically falls in a range that makes them interesting for electronic applications. The transfer of charge within the molecule, often from the benzothiazole group to other parts of the molecule, can be elucidated through the analysis of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Benzothiazole Derivative

Parameter Energy (eV)
HOMO -5.89
LUMO -1.43
HOMO-LUMO Gap (ΔE) 4.46

Note: The data in this table is representative of a similar benzothiazole derivative and is for illustrative purposes.

Excited State Dynamics and Photophysical Property Prediction

The interaction of this compound with light is a key area of investigation, and computational methods are essential for predicting its photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their absorption and emission spectra. By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. These theoretical spectra can then be compared with experimental data to validate the computational approach.

For many benzothiazole derivatives, TD-DFT calculations have been successfully used to interpret their photophysical behavior, including the large Stokes shifts observed in some of these compounds, which is often a result of processes like excited-state intramolecular proton transfer (ESIPT). The emission characteristics are highly sensitive to the molecular environment.

Table 2: Predicted Absorption and Emission Wavelengths for a Representative Benzothiazole Derivative

Parameter Wavelength (nm)
Maximum Absorption (λabs) 335
Maximum Emission (λem) 450

Note: The data in this table is representative of a similar benzothiazole derivative and is for illustrative purposes.

Computational chemistry can be used to investigate the potential energy surfaces of the excited states of this compound. By identifying the transition states and conical intersections between different electronic states, it is possible to map out the most likely de-excitation pathways. For similar molecules, it has been shown that non-radiative decay pathways can compete with fluorescence, and understanding these processes is key to designing molecules with specific photophysical properties. The presence of heavy atoms or specific functional groups can influence the rate of intersystem crossing.

Solvatochromic Effects and Environment-Dependent Photophysical Behavior

The photophysical properties of benzothiazole derivatives, including this compound, are markedly influenced by the polarity of their solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. unamur.benih.gov

In nonpolar solvents, derivatives of 2-(2'-hydroxyphenyl)benzothiazole typically exhibit dual emission, corresponding to the enol and keto tautomers formed through Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net The absorption and emission spectra of these compounds show a strong dependence on solvent polarity, which can be attributed to intramolecular charge transfer (ICT) processes. researchgate.net For instance, a noticeable positive solvatochromism in related compounds indicates significant charge separation in the excited state.

The effect of solvent polarity on the absorption and emission maxima of similar benzothiazole derivatives has been systematically studied. The table below illustrates the solvatochromic shifts observed for a related compound, N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, in various solvents.

Table 1: Solvatochromic Data for a Benzothiazole Derivative

Solvent Dielectric Constant (ε) Absorption λmax (nm) Emission λmax (nm)
Toluene 2.38 307 390
Dichloromethane 8.93 307 405
Acetonitrile 37.5 303 420
Methanol (B129727) 32.7 303 425
DMSO 46.7 307 440

Data for N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, a structurally related compound, is used for illustrative purposes. mdpi.com

The significant red-shift in the emission spectra with increasing solvent polarity suggests a more polar excited state compared to the ground state. This is a characteristic feature of molecules undergoing ICT. researchgate.net Time-dependent density functional theory (TD-DFT) calculations are often employed to rationalize these experimental observations and to predict the photophysical properties in different environments. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

Molecular dynamics simulations offer a powerful tool to explore the conformational flexibility and intermolecular interactions of molecules like this compound over time.

Exploration of Conformational Preferences and Energy Minima

Computational studies on the parent compound, 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), have identified several possible conformers. nih.gov Density Functional Theory (DFT) calculations have been used to determine the optimized geometries and relative energies of these conformers. nih.gov For HBT, four conformers have been identified, and their relative stability is influenced by intramolecular hydrogen bonding and steric effects. nih.gov

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The solvent environment can significantly impact the conformational equilibrium and intermolecular interactions of this compound. MD simulations in explicit solvent models can provide a detailed picture of how solvent molecules arrange around the solute and influence its structure and dynamics.

In polar solvents, the formation of intermolecular hydrogen bonds between the solvent and the solute can compete with the intramolecular hydrogen bond, potentially leading to different conformational populations. The solvation effect is often considered in computational studies using implicit solvent models like the Polarizable Continuum Model (PCM) to provide a more accurate description of the molecular properties in solution. bohrium.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms that underlie the photophysical behavior of this compound.

Investigation of Proton Transfer Mechanisms (e.g., ESIPT)

The hallmark of many 2-(hydroxyphenyl)benzothiazole derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto tautomer. This process is typically ultrafast and results in a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov

Theoretical studies, primarily using DFT and TD-DFT, have been instrumental in understanding the ESIPT mechanism. nih.gov These calculations can map out the potential energy surfaces of the ground and excited states, identifying the energy barriers for the proton transfer reaction. nih.gov For the parent HBT molecule, the intramolecular hydrogen bond is found to be strengthened in the first singlet excited state, which facilitates the ESIPT process. mdpi.com The energy barrier for ESIPT in HBT is generally found to be very small, confirming the ultrafast nature of this process. mdpi.com

The introduction of electron-donating or electron-withdrawing groups can modulate the ESIPT process. bohrium.com A fluorine atom, being electron-withdrawing, is expected to influence the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen, thereby affecting the thermodynamics and kinetics of the proton transfer.

Electron Transfer Mechanisms (e.g., ICT, PET, PCET)

In conjunction with proton transfer, electron transfer processes are also critical in defining the photophysical properties of this compound.

Intramolecular Charge Transfer (ICT): Upon excitation, there is a significant redistribution of electron density within the molecule. In many benzothiazole derivatives, this leads to an ICT state, where the hydroxyphenyl moiety acts as the electron donor and the benzothiazole unit as the electron acceptor. researchgate.net This charge separation is responsible for the large change in dipole moment between the ground and excited states and the observed solvatochromism.

Photoinduced Electron Transfer (PET): In certain derivatives of HBT, fluorescence quenching can be attributed to a PET mechanism. nih.gov This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part in the excited state, leading to a non-radiative decay pathway. nih.gov

Proton-Coupled Electron Transfer (PCET): For the parent HBT molecule, it has been proposed that the photophysics involves a Proton-Coupled Electron Transfer (PCET) mechanism. nih.govacs.org In this concerted process, the intramolecular proton transfer from the hydroxyl group to the benzothiazole nitrogen is coupled with an electron transfer from the hydroxyphenyl ring to the benzothiazole ring. nih.govacs.org This intricate mechanism highlights the close interplay between proton and electron motion in the excited state dynamics of these molecules. nih.govacs.org

Computational Insights into Interaction Energies with Guests or Metal Ions

A comprehensive search of scientific literature and computational chemistry databases was conducted to gather information on the interaction energies of this compound with various guest molecules and metal ions. The objective was to provide detailed research findings and data tables based on theoretical and computational studies.

Despite a thorough investigation, no specific computational studies detailing the interaction energies of this compound with guest molecules or metal ions were found in the available literature. Consequently, data tables and detailed research findings on this specific topic could not be generated. The scientific community has yet to publish research focusing on the theoretical and computational analysis of the non-covalent interactions of this particular compound with guests or metal ions.

Photophysical and Electronic Properties Research on 2 Benzo D Thiazol 2 Yl 4 Fluorophenol

Absorption and Emission Spectroscopy Investigations

The interaction of 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol with light is a cornerstone of its scientific interest. Spectroscopic studies, including absorption and emission techniques, provide fundamental insights into its electronic structure and excited-state dynamics.

UV-Vis Absorption Profile and Electronic Transitions

The electronic absorption spectrum of benzothiazole (B30560) derivatives is characterized by transitions within the molecule's conjugated system. For compounds in this class, absorption bands are typically attributed to π → π* or n → π* electronic transitions. niscpr.res.in In a study of various 2-aryl- and 2-heteroaryl-benzothiazoles, absorption peaks were observed in the range of approximately 330–340 nm. researchgate.net For instance, a related compound, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, exhibits UV absorption maxima at 255 nm and 307 nm when dissolved in methanol (B129727). mdpi.com The absorption profile is influenced by the molecular structure and the solvent environment. The primary absorption for ESIPT-capable molecules like this compound corresponds to the excitation of the stable enol (E) form from its ground state (S₀) to the first excited singlet state (S₁).

Table 1: UV-Vis Absorption Data for Related Benzothiazole Derivatives

Compound Name Solvent Absorption Maxima (λmax) Reference
2-Aryl-benzothiazole Derivatives Methanol ~330-340 nm researchgate.net
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Methanol 255 nm, 307 nm mdpi.com

Fluorescence Emission Spectra and Quantum Yield Determination

Upon photoexcitation, this compound and related compounds exhibit fluorescence. A key feature of molecules undergoing ESIPT is the appearance of a large Stokes shift, which is the difference between the absorption and emission maxima. This results from the formation of an excited keto-tautomer (K) that has a lower energy level than the initially excited enol-tautomer (E). The fluorescence emission, therefore, originates from the radiative decay of the K* state back to its ground state (K), which is typically unstable and quickly reverts to the enol (E) form. nih.gov

Studies on a range of synthesized benzothiazole derivatives show fluorescence emissions in the blue region of the spectrum, typically between 380 nm and 450 nm, when excited around 330 nm. niscpr.res.inresearchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment, including solvent viscosity. nih.gov For some benzothiazole-based dyes, quantum yields can approach 100% under optimal conditions. nih.gov For example, the related compound 2-[4'-(dimethylamino)phenyl]-benzothiazole (BTA-2) is noted for being an excellent fluorescent dye. nih.gov

Table 2: Fluorescence Emission Data for Related Benzothiazole Derivatives

Compound Family Excitation Wavelength (λex) Emission Wavelength Range (λem) Reference
Substituted 2-phenylbenzothiazoles 330 nm 380 - 450 nm niscpr.res.inresearchgate.net
2-(2′,4′-dihydroxyphenyl)benzothiazole Not specified Not specified researchgate.net

Characterization of Phosphorescence and Delayed Fluorescence Phenomena

While prompt fluorescence from the singlet excited state is the dominant emission pathway for many benzothiazole derivatives, other de-excitation processes like phosphorescence and thermally activated delayed fluorescence (TADF) can occur in specifically designed molecules. unamur.be Phosphorescence involves an intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁), followed by a slow, spin-forbidden radiative decay to the ground state. TADF also involves the T₁ state, but the exciton (B1674681) returns to the S₁ state via reverse intersystem crossing (rISC) before emitting light, a process facilitated by a very small energy gap between the S₁ and T₁ states (ΔEST). nih.govmdpi.com

Research on donor-acceptor molecules containing a benzothiazole unit has shown that structural modifications can tune the emissive properties from TADF to room temperature phosphorescence (RTP). unamur.be For example, replacing a phenyl linker with a thiophene (B33073) in a phenoxazine-benzothiazole dyad was found to promote RTP. unamur.be While these phenomena are well-documented for specialized benzothiazole emitters, specific data on the phosphorescence or TADF characteristics of this compound are not extensively reported.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

The most significant photophysical process in this compound is Excited State Intramolecular Proton Transfer (ESIPT). This ultrafast reaction involves the transfer of a proton from the phenolic hydroxyl group (donor) to the nitrogen atom of the benzothiazole ring (acceptor) upon photoexcitation. nih.gov

Role of Intramolecular Hydrogen Bonding in ESIPT

The ESIPT process is predicated on the existence of a pre-existing intramolecular hydrogen bond (O-H···N) in the ground state of the molecule. figshare.com Upon absorption of a photon and transition to the S₁ excited state, a significant redistribution of electron density occurs. figshare.comresearchgate.net This redistribution leads to an increase in the acidity of the hydroxyl proton and the basicity of the thiazole (B1198619) nitrogen, thereby strengthening the intramolecular hydrogen bond. nih.govnih.gov

This enhancement of the hydrogen bond in the excited state provides the driving force for the nearly barrier-free transfer of the proton along the hydrogen bond coordinate. nih.govfigshare.com Theoretical studies, including analyses of infrared (IR) vibrational spectra, confirm the strengthening of the hydrogen bond in the excited state, which facilitates the ESIPT reaction. nih.govfigshare.com While the O-H···N bond is crucial, research on 2-fluorophenol (B130384) itself suggests that any intramolecular hydrogen bond involving the fluorine atom (O-H···F) would be very weak. nih.govrsc.org

Influence of Solvent Polarity and pH on ESIPT Dynamics

The dynamics of the ESIPT process are sensitive to the surrounding environment, particularly solvent polarity and pH. figshare.com Theoretical studies on a similar molecule, 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, have shown that an increase in solvent polarity promotes the ESIPT reaction. figshare.com This is because polar solvents can stabilize the charge-separated character of the excited keto-tautomer more effectively than the excited enol form, thus lowering the energy barrier for proton transfer. figshare.com

In contrast, other studies on related HBT derivatives have suggested that ESIPT is more favorable in nonpolar solvents. researchgate.net This indicates that the specific electronic structure of the derivative plays a critical role. The presence of intermolecular hydrogen bonding between the fluorophore and protic solvents can also compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process.

The pH of the solution can also have a profound effect. In basic solutions, deprotonation of the phenolic hydroxyl group can occur, forming the phenolate (B1203915) anion. This species typically has different absorption and emission properties and does not undergo ESIPT due to the absence of the proton donor. Conversely, in highly acidic solutions, the nitrogen atom of the benzothiazole ring can be protonated, which also inhibits the ESIPT process.

Table 3: Summary of Environmental Influences on ESIPT in Benzothiazole Derivatives

Factor Influence Mechanism Reference
Increasing Solvent Polarity Can promote ESIPT Stabilization of the excited keto-tautomer. figshare.com
Intermolecular H-bonding Can hinder ESIPT Competition with the intramolecular hydrogen bond. researchgate.net
Basic pH Inhibits ESIPT Deprotonation of the hydroxyl group. mdpi.com

| Acidic pH | Inhibits ESIPT | Protonation of the benzothiazole nitrogen. | mdpi.com |

Kinetic and Time-Resolved Spectroscopic Probes of ESIPT Pathways

The cornerstone of the photophysics of HBT and its derivatives is the Excited-State Intramolecular Proton Transfer (ESIPT) process. This is an ultrafast phototautomerization that occurs following electronic excitation. The process follows a well-established four-level photocycle (E → E* → K* → K), where the molecule is excited from its stable ground-state enol form (E) to the excited enol form (E). wikipedia.orgnih.gov Subsequently, an extremely rapid intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the thiazole ring, forming an excited keto tautomer (K). wikipedia.orgnih.gov This K* species is responsible for the characteristic large Stokes-shifted fluorescence before it radiatively relaxes to the ground-state keto form (K), which is typically unstable and quickly reverts to the original enol form via reverse proton transfer. nih.gov

Time-resolved spectroscopic studies, such as femtosecond transient absorption, have been pivotal in elucidating the kinetics of these pathways for HBT analogs. These studies reveal that the ESIPT process is exceptionally fast. For instance, investigations into a 2-(2'-hydroxyphenyl)benzoxazole derivative, a closely related system, showed that ESIPT dynamics proceed with time constants of approximately 250 fs and 1.2 ps, indicating a complex process likely influenced by conformational variations in the ground state.

The kinetics of the ESIPT process are highly sensitive to the molecular environment and structure. Factors influencing the rate and efficiency of proton transfer include:

Solvent Polarity: Polar, protic solvents can form intermolecular hydrogen bonds with the HBT core, competing with the intramolecular hydrogen bond essential for ESIPT. This competition can hinder the ESIPT process, leading to an increase in the emission from the enol form (E) and a decrease in the keto form (K) emission. researchgate.net

Substituents: Electron-donating or electron-withdrawing groups on the phenoxy or benzothiazole rings can significantly alter the acidity of the phenol (B47542) proton and the basicity of the thiazole nitrogen in both the ground and excited states. bohrium.comrsc.org For this compound, the electron-withdrawing fluorine atom is expected to increase the acidity of the phenolic proton, potentially facilitating the ESIPT process. Theoretical studies on substituted HBTs show that electron-withdrawing groups can lower the energy barrier for proton transfer. bohrium.com

Table 1: Representative Kinetic Data for ESIPT in HBT Analogs This table presents typical time scales for processes in HBT-related compounds as specific data for this compound is not available. Data is illustrative of the phenomena discussed.

ProcessTypical Time ConstantInfluencing FactorsReference Compound Type
ESIPT (E* → K)~100 fs - few psSolvent Polarity, Substituents, Temperature2-(2'-hydroxyphenyl)benzoxazole derivative
K Fluorescence Lifetimefew nsMolecular Rigidity, Aggregation StateHBT Derivatives
Reverse Ground State Proton Transfer (K → E)ps timescaleThermal EnergyHBT

Intermolecular Interactions and Photophysical Modulation

The luminescence of this compound is expected to be highly responsive to its local environment, a characteristic feature of the HBT family. Intermolecular interactions can dramatically modulate its photophysical properties through various mechanisms, including fluorescence quenching, energy transfer, and aggregation-induced emission.

Fluorescence quenching in HBT derivatives can occur through several pathways, often exploited for the development of chemical sensors. researchgate.net A common mechanism is Photoinduced Electron Transfer (PET) . In the presence of an electron-rich quencher, an electron can be transferred to the excited fluorophore, leading to non-radiative relaxation. Conversely, if the fluorophore is conjugated to an electron-deficient unit, it can act as an electron donor, also resulting in quenching. Studies on HBT-based probes for fluoride (B91410) ions have shown that deprotonation of the sensor can trigger significant intramolecular charge transfer (ICT), leading to changes in the emission spectrum that can be perceived as quenching of one state and the appearance of another. nih.gov

Another prominent quenching mechanism involves interaction with metal ions. For example, a probe based on a benzothiazole derivative demonstrated fluorescence quenching in the presence of Cu²⁺, attributed to the chelation of the copper ion by the oxygen and nitrogen atoms of the dye, which facilitates non-radiative decay. nih.gov

Förster Resonance Energy Transfer (FRET) is another critical process, particularly in materials science applications. In systems where the emission spectrum of an ESIPT molecule (the donor) overlaps with the absorption spectrum of an acceptor molecule, non-radiative energy transfer can occur. This principle is utilized in designing light-emitting materials, where the ESIPT ligand can absorb energy and transfer it to a metal center or another chromophore, which then emits light at a different wavelength. acs.org

Many HBT derivatives that are weakly fluorescent in dilute solutions become highly emissive upon aggregation in poor solvents or in the solid state. nih.govacs.org This phenomenon is known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . mdpi.com

In dilute solutions, excited molecules can lose energy through non-radiative pathways involving intramolecular rotations and vibrations. However, in the aggregated state, these motions are physically constrained. This blockage of non-radiative decay channels forces the excited molecules to relax via radiative pathways, resulting in a significant enhancement of fluorescence intensity. nih.govacs.orgmdpi.com

For ESIPT-capable molecules like HBT derivatives, aggregation offers a dual benefit. Not only does it restrict the motions that quench fluorescence, but the rigid environment can also favor the planar conformation required for efficient ESIPT, leading to strong keto-tautomer emission. rsc.orgnih.gov The AIE effect is typically studied by monitoring the fluorescence of the compound in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and water. The compound is soluble and weakly emissive in pure THF, but as the fraction of the poor solvent (water) is increased, the molecules aggregate, and a dramatic increase in fluorescence is observed. nih.govresearchgate.net This combined "AIE+ESIPT" mechanism is a powerful strategy for designing highly emissive solid-state materials. nih.govrsc.org

Table 2: Illustrative Example of Aggregation-Induced Emission in an HBT Derivative This table shows representative data for a generic HBT-based AIE-active compound to illustrate the AIE phenomenon.

Solvent (THF/Water Mixture, % Water)State of MoleculeRelative Fluorescence Intensity
0%Dissolved1
30%Dissolved1.5
60%Aggregation Starts15
90%Aggregated85

The photophysical properties of ESIPT molecules can be profoundly influenced by their encapsulation within host molecules, such as cyclodextrins. While specific studies on this compound are unavailable, research on the closely related 2-(2'-hydroxyphenyl)benzimidazole (HBI) provides valuable insights. acs.org

When HBI was studied in the presence of β- and γ-cyclodextrins, its spectral characteristics changed significantly. The inclusion of the guest molecule (HBI) within the hydrophobic cavity of the cyclodextrin (B1172386) host alters the microenvironment around the fluorophore. These interactions can weaken the intramolecular hydrogen bond that is crucial for ESIPT while promoting the formation of new intermolecular hydrogen bonds with the host molecule or surrounding water molecules. acs.org This disruption of the ESIPT pathway often leads to a decrease in the intensity of the keto (T) emission and an enhancement of the enol (E) emission. acs.org

For this compound, encapsulation in a host like cyclodextrin would likely lead to a modulation of its fluorescence properties. The specific outcome—whether quenching or enhancement of a particular emission band—would depend on the size of the cyclodextrin cavity, the binding affinity, and how the host environment affects the delicate balance between the enol and keto tautomers.

Coordination Chemistry and Metal Complexes of 2 Benzo D Thiazol 2 Yl 4 Fluorophenol

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-(hydroxyphenyl)benzothiazole framework is predicated on their ability to form stable chelate rings with metal ions. The strategic placement of donor atoms and the electronic nature of substituents are key to tuning the properties of the resulting metal complexes.

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol typically functions as a bidentate ligand, coordinating to a metal center through two distinct sites: the nitrogen atom of the benzothiazole (B30560) ring and the oxygen atom of the phenolic hydroxyl group. Upon deprotonation of the hydroxyl group, the ligand forms a stable six-membered chelate ring with the metal ion. This coordination mode is common for ligands derived from 2-(hydroxyphenyl)benzothiazoles and related structures. nih.govnih.gov The formation of such chelates is a driving force in the assembly of stable metal complexes.

The key donor atoms involved in chelation are:

Thiazole (B1198619) Nitrogen: The imine nitrogen atom (C=N) of the benzothiazole ring acts as a Lewis base, donating a lone pair of electrons to the metal center.

Phenolic Oxygen: The hydroxyl group (-OH) on the phenol (B47542) ring can be deprotonated to form a phenolate (B1203915) anion (-O⁻), which then coordinates to the metal ion.

This bidentate, monoanionic (L⁻) chelation is the most prevalent coordination mode observed for this class of ligands.

The incorporation of a fluorine atom at the para-position of the phenolic ring significantly modulates the ligand's electronic properties. nih.gov Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect.

Electronic Effects:

Increased Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity (lowers the pKa) of the phenolic proton. nih.gov This facilitates deprotonation and subsequent coordination to the metal center, potentially allowing complex formation to occur under milder conditions compared to non-fluorinated analogues.

Steric Effects:

From a steric perspective, the fluorine atom is relatively small and its presence at the para-position, which is remote from the coordination site, has a negligible impact on the ligand's ability to bind to a metal center. Its primary influence remains electronic. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of metal complexes are crucial for understanding their structure, stability, and properties.

The synthesis of transition metal complexes with this compound generally follows established procedures for related phenolic benzothiazole ligands. A common method involves the reaction of the ligand with a suitable metal salt in a 1:2 metal-to-ligand stoichiometric ratio.

A typical synthetic procedure can be described as follows:

The this compound ligand is dissolved in a solvent such as methanol (B129727) or ethanol.

A solution of the transition metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), or Zn(II)) is added to the ligand solution. jocpr.com

The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction. jocpr.compsu.edu

Upon cooling, the solid metal complex often precipitates from the solution.

The resulting product is then isolated by filtration, washed with a suitable solvent (like hot methanol) to remove any unreacted starting materials, and dried in a vacuum desiccator. jocpr.com

This method is widely applicable for producing a range of transition metal complexes with this type of bidentate ligand.

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and geometry of the synthesized complexes.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. nih.gov It provides unequivocal information about bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. For similar benzothiazole-based complexes, X-ray analysis has confirmed the bidentate coordination through the thiazole nitrogen and phenolic oxygen, revealing the geometry around the central metal ion. nih.gov

Spectroscopic Techniques:

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key spectral changes include the disappearance of the broad O-H stretching band of the free ligand and a shift in the C=N stretching frequency of the benzothiazole ring upon complexation.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. nih.gov

Mass Spectrometry: This technique helps to confirm the molecular weight and stoichiometry of the synthesized complexes.

Table 1: Key Characterization Techniques and Expected Observations

TechniqueInformation ObtainedExpected Observations for Complexation
X-ray CrystallographyPrecise 3D structure, bond lengths, angles, coordination geometryConfirms bidentate chelation via N and O atoms; reveals specific geometry (e.g., octahedral for Co(II)/Ni(II), tetragonal for Cu(II)). nih.gov
FTIR SpectroscopyIdentification of functional groups involved in bondingDisappearance of phenolic O-H stretch; shift in C=N stretch of the thiazole ring.
UV-Vis SpectroscopyElectronic transitions (d-d, charge transfer)Appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. nih.gov
Magnetic SusceptibilityInformation on unpaired electrons and spin stateProvides magnetic moment values that help deduce the geometry of paramagnetic complexes. researchgate.net

The magnetic and electronic properties of the metal complexes are dictated by the central metal ion and its coordination environment.

Magnetic Properties: Magnetic susceptibility measurements are vital for understanding the geometry of complexes with paramagnetic metal ions like Co(II), Ni(II), and Cu(II). The effective magnetic moment (μ_eff) can distinguish between different geometries. For instance, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9–3.4 B.M. (Bohr Magnetons), while octahedral Co(II) complexes typically show moments between 4.3–5.2 B.M. nih.gov The magnetic moments for Cu(II) complexes are usually around 1.9–2.2 B.M. These measurements help to infer the spin state and stereochemistry of the metal center. researchgate.net

Electronic Spectra: The UV-Visible electronic spectra of the complexes provide valuable insight into their electronic structure. The spectra typically exhibit two types of transitions:

Intra-ligand Transitions: These high-energy bands, usually found in the UV region, are similar to those of the free ligand but may be shifted upon coordination.

Charge-Transfer and d-d Transitions: Bands in the visible region are often due to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry. For example, the electronic spectra of Ni(II) and Co(II) complexes have been used to suggest an octahedral geometry, while a tetragonal geometry has been proposed for Cu(II) complexes based on their UV-vis spectra. nih.gov Some complexes of related benzothiazole ligands also show interesting emission properties, including fluorescence and phosphorescence, which are sensitive to the metal and the coordination environment. nih.gov

Spectroscopic and Photophysical Properties of Metal Complexes

The interaction of this compound with metal ions is expected to significantly alter its electronic and photophysical properties. The formation of a coordination bond typically involves the deprotonated phenolic oxygen and the nitrogen atom of the thiazole ring, creating a bidentate chelate. This interaction can lead to the emergence of new electronic transitions and a modulation of the inherent luminescence of the ligand.

Charge-transfer transitions are a hallmark of coordination complexes and are often responsible for their intense colors. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. This process results in the formal reduction of the metal center. For LMCT to occur, the ligand must have relatively high-energy filled orbitals (like the phenolate oxygen of this compound), and the metal must have low-lying empty or partially filled d-orbitals. LMCT bands are typically intense and can be observed in the UV-visible spectrum. For example, the intense purple color of permanganate (B83412) (MnO₄⁻) is due to an LMCT transition from an oxygen-based orbital to an empty manganese d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-centered d-orbital to a vacant, low-energy π* anti-bonding orbital on the ligand. This results in the formal oxidation of the metal center. MLCT is common in complexes with metals in low oxidation states (electron-rich) and ligands possessing π-acceptor capabilities, such as the benzothiazole ring system. These transitions are also typically intense. A classic example is the [Ru(bpy)₃]²⁺ complex, where an electron is excited from a ruthenium d-orbital to a π* orbital of the bipyridine ligand.

For complexes of this compound, the specific type of charge transfer observed would depend on the coordinated metal ion and its oxidation state.

Transition TypeElectron MovementMetal RequirementLigand Requirement
LMCT Ligand → MetalLow-lying empty/partially filled orbitalsHigh-energy filled orbitals (e.g., phenolate)
MLCT Metal → LigandElectron-rich (low oxidation state)Low-energy empty π* orbitals (e.g., benzothiazole)

Many 2-(hydroxyphenyl)benzothiazole derivatives are known for their unique photophysical behavior, particularly Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring. This leads to a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths.

Coordination to a metal ion fundamentally alters this process. The deprotonation of the hydroxyl group to form a metal-phenolate bond precludes the ESIPT mechanism. This chelation can have several effects on the luminescence of the molecule:

Quenching of Luminescence: In many cases, coordination to a metal ion, especially transition metals with partially filled d-orbitals, can lead to quenching of the ligand's fluorescence. This occurs because the excited state energy can be transferred to the metal center through non-radiative pathways.

Enhancement of Luminescence: Coordination to certain metal ions with filled d-orbitals (like Zn²⁺ or Al³⁺) or main group metals (like Be²⁺) can enhance and rigidify the ligand structure, reducing non-radiative decay pathways and leading to an increase in fluorescence or phosphorescence quantum yield.

Shift in Emission Wavelength: The emission wavelength of the complex will be different from that of the free ligand. The chelation changes the electronic structure of the molecule, and the emission will originate from a different excited state (e.g., a charge-transfer state or a ligand-centered π-π* state) rather than the ESIPT-generated keto-tautomer.

A beryllium complex of the related ligand 2-(benzo[d]thiazol-2-yl)-5-fluorophenol, Be(FBTZ)₂, has been synthesized and shown to be a high-performance electron transport material with a high triplet energy of 2.62 eV, making it suitable for use in phosphorescent organic light-emitting diodes (PhOLEDs). This demonstrates how metal coordination can yield materials with desirable photophysical properties for optoelectronic applications.

Metal Ion TypeExpected Effect on LuminescenceRationale
Transition Metals (e.g., Cu²⁺, Ni²⁺) QuenchingEnergy transfer to partially filled d-orbitals
Main Group/d¹⁰ Metals (e.g., Be²⁺, Zn²⁺) EnhancementIncreased rigidity, blocking of non-radiative decay

Catalytic Applications of this compound-Metal Complexes

The structural features of this compound make its metal complexes potential candidates for various catalytic applications. The metal center can act as a Lewis acid or participate in redox cycles, while the ligand framework can be tuned to influence selectivity and stability.

Homogeneous Catalysis: Metal complexes of ligands similar to this compound can act as homogeneous catalysts, where the catalyst is in the same phase as the reactants. For instance, copper(II) complexes with related tridentate Schiff base ligands have been shown to catalyze the aerobic oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. Such reactions are often studied in solution, and the catalytic efficiency can be tuned by modifying the ligand structure.

Heterogeneous Catalysis: For practical applications, catalysts that are in a different phase from the reactants (heterogeneous) are often preferred as they can be easily separated and recycled. Cobalt complexes with benzoxazole (B165842) and benzothiazole-based ligands have been investigated as heterogeneous photocatalysts for the degradation of organic dyes. Similarly, complexes of this compound could potentially be immobilized on solid supports like silica (B1680970) or polymers to create robust and reusable heterogeneous catalysts.

Understanding the mechanism of a catalytic reaction is crucial for its optimization. For metal complexes of ligands like this compound, mechanistic studies would likely focus on the following aspects:

Substrate Coordination: The first step in many catalytic cycles is the coordination of the substrate molecule to the metal center. The geometry and electronic properties of the complex will dictate how the substrate binds and is activated.

Redox Cycling of the Metal: In oxidation reactions, the metal center may cycle between different oxidation states. For example, in the copper-catalyzed oxidation of 2-aminophenol, a proposed mechanism involves the formation of a "Cu(I)–(substrate radical)" species from a Cu(II)-substrate adduct. This species is then believed to activate molecular oxygen to continue the catalytic cycle.

Role of the Ligand: The ligand is not merely a spectator. It influences the redox potential of the metal, stabilizes the catalytically active species, and can prevent catalyst deactivation through processes like dimerization. The electron-withdrawing fluorine atom on the phenolate ring of this compound would modulate the electronic properties of the metal center, which in turn would affect its catalytic activity.

A plausible catalytic pathway for an oxidation reaction, based on related systems, might involve the following steps:

Binding of the substrate to the metal complex.

An intramolecular charge transfer to generate a metal-reduced, substrate-oxidized radical species.

Reaction of this intermediate with an oxidant (e.g., O₂).

Release of the product and regeneration of the active catalyst.

Detailed kinetic studies, spectroscopic monitoring of intermediates, and computational modeling would be necessary to fully elucidate the specific catalytic pathways for complexes of this compound.

Advanced Applications in Chemical Sensing and Molecular Probes Based on 2 Benzo D Thiazol 2 Yl 4 Fluorophenol

Design Principles for Fluorescent Chemosensors and Probes

The foundation for a successful fluorescent chemosensor lies in a design that couples a specific recognition event with a clear and measurable change in its photophysical properties. For probes based on the 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol framework, the design process revolves around two key components: the fluorophore core, which is the HBT unit itself, and a strategically integrated receptor unit designed to bind selectively with a target analyte.

The fluorescence output of HBT-based sensors is controlled by several photophysical mechanisms that can be switched 'on' or 'off' upon binding to a target. The primary mechanism for this class of compounds is Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists in an enol form. Upon excitation with light, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring, creating an excited keto tautomer which then emits light (fluoresces) at a significantly longer wavelength (a large Stokes shift). mdpi.comresearchgate.net

Key strategies to modulate this process for sensing include:

ESIPT Inhibition/Activation: A common strategy involves chemically modifying the phenolic hydroxyl group. For instance, attaching a protecting group that is cleaved by the analyte of interest. This modification blocks the ESIPT pathway, rendering the probe non-fluorescent or weakly fluorescent. The reaction with the analyte removes the protecting group, restores the hydroxyl, and "turns on" the strong ESIPT fluorescence. nih.gov An example is the use of a dimethylphosphinothionyl group to block the intramolecular hydrogen bond, which is then cleaved by fluoride (B91410) ions. nih.gov

Photoinduced Electron Transfer (PET): In a PET sensor, an electron-rich receptor unit is linked to the fluorophore. In the absence of an analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the receptor binds to an analyte (like a metal cation), its electron-donating ability is diminished, the PET process is inhibited, and fluorescence is restored. nih.gov

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution of the molecule upon excitation. nih.govresearchgate.net The presence of electron-donating and electron-withdrawing groups within the molecule facilitates this process. Analyte binding can disrupt or enhance the ICT character, leading to significant shifts in the absorption and emission spectra, often resulting in a color change. nih.govnih.gov

The selectivity and sensitivity of a chemosensor are dictated by the receptor component. The receptor is the part of the molecule designed to interact and bind specifically with the target analyte. The design must ensure that the binding event is translated into an optical signal via one of the mechanisms described above.

For Anions (F⁻, CN⁻): To detect fluoride ions (F⁻), a common receptor is a silyl (B83357) ether (Si-O bond). The high affinity of fluoride for silicon triggers a cleavage reaction that frees the phenolic hydroxyl group of the HBT core, activating ESIPT fluorescence. researchgate.netsci-hub.se For cyanide (CN⁻), a receptor containing an electrophilic center, such as a double bond in an acrylonitrile (B1666552) moiety, can be used. The nucleophilic addition of cyanide to this site disrupts the molecule's conjugation and ICT pathway, causing a distinct change in color and fluorescence. nih.govresearchgate.net

For Cations (Cu²⁺): Metal ions are typically targeted by incorporating chelating groups (ligands) into the probe structure. These groups contain atoms like nitrogen and oxygen that can coordinate with the metal ion. Upon binding, the metal ion can quench fluorescence through a PET mechanism. researchgate.net

For Biomolecules (Cysteine): Specificity for biomolecules like cysteine is achieved by designing receptors that undergo a unique chemical reaction with the analyte. For example, a diacrylate-functionalized HBT derivative acts as a probe for cysteine. Cysteine undergoes a tandem Michael addition-cyclization reaction with the acrylate (B77674) groups, which in turn releases the highly fluorescent parent HBT molecule. researchgate.net

The binding affinity (Ka) and dissociation constant (Kd) are critical parameters. High affinity is necessary for detecting low concentrations of the analyte. The design aims to create a binding pocket or reaction site that is sterically and electronically complementary to the target, minimizing interference from other similar species. nih.gov

Mechanisms of Analyte Detection

The versatility of the 2-(Benzo[d]thiazol-2-yl)phenol scaffold allows for the detection of a diverse range of analytes, from simple ions to complex biomolecules and changes in the physical environment.

The phenolic hydroxyl group is a key player in ion detection, either through its deprotonation (pH sensing) or its liberation from a protecting group (anion sensing).

Anion Detection: Probes for fluoride (F⁻) and cyanide (CN⁻) have been extensively developed. A polymer based on the HBT structure, PBTPV-OSi, detects F⁻ through the cleavage of a Si-O bond, which induces a dramatic fluorescence change and a visible color shift from yellow to orange. sci-hub.se A derivative named PDBT functions as a sensor for CN⁻, where the nucleophilic addition of cyanide leads to a color change from colorless to reddish-brown and a strong "turn-on" blue fluorescence. nih.gov The detection limit for CN⁻ with this probe was found to be 0.62 μM, which is below the World Health Organization's standard for drinking water. nih.gov

pH Sensing: Derivatives of HBT are effective pH sensors, particularly in alkaline conditions. Bis[2-(2′-hydroxyphenyl)benzazole] (bis(HBX)) derivatives, for example, exhibit turn-on fluorescence in basic environments. mdpi.comresearchgate.net As the pH increases, the phenolic proton is removed, leading to a deprotonated form with altered electronic properties and significantly enhanced fluorescence. These probes have high pKa values (ranging from 9.7 to 10.8), making them suitable for monitoring highly alkaline conditions. mdpi.com

Metal Ion Detection: The chelation of metal ions can be used for sensing. For instance, a conjugated polymer containing the HBT moiety has been shown to detect Cu²⁺ ions. researchgate.net The coordination of the copper ion with the polymer quenches its fluorescence, providing a "turn-off" signal for detection.

Table 1: HBT-Based Probes for Ion Detection

Probe Name/TypeTarget AnalyteMechanismObserved ChangeDetection Limit (LOD)Reference
PBTPV-OSi (Polymer)F⁻Si-O bond cleavage, ESIPT activationColor change (yellow to orange), fluorescence change8.0 x 10⁻⁶ M sci-hub.se
PDBTCN⁻Nucleophilic addition, ICT disruptionColor change (colorless to reddish-brown), fluorescence "turn-on" (sky-blue)0.62 µM nih.gov
Bis(HBX) derivativesAlkaline pHDeprotonation, ICT modulationFluorescence "turn-on"N/A (pKa 9.7-10.8) mdpi.com
PCZBTA-TBZ (Polymer)Cu²⁺Chelation, PET quenchingFluorescence quenchingN/A researchgate.net

The design principles of HBT probes can be extended to the detection of uncharged molecules and the activity of specific enzymes.

Biomolecule Recognition: A novel probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), demonstrates high selectivity for cysteine (Cys). researchgate.net In its native state, BT-AC is virtually non-fluorescent. However, in the presence of cysteine, a reaction releases the fluorophore BT-OH, resulting in a remarkable 4725-fold enhancement in fluorescence with a large Stokes shift (135 nm). researchgate.net This probe was sensitive enough to detect cysteine at concentrations as low as 32.6 nM and was successfully used to image cysteine in living cells and zebrafish. researchgate.net

Enzyme Activity: The HBT scaffold can be used to monitor enzyme activity. For example, a phosphorylated HBT derivative was designed to detect alkaline phosphatase (ALP). nih.gov The phosphate (B84403) group blocks the ESIPT pathway, rendering the probe non-fluorescent in the red region. ALP enzymatically cleaves the phosphate group, restoring the ESIPT process and "turning on" red fluorescence. nih.gov

Neutral Molecule Sensing: HBT-based probes can detect important neutral molecules. A probe named DYH was developed for the sensitive detection of the explosive 2,4,6-trinitrophenol (TNP). researchgate.netnih.gov The interaction between DYH and TNP leads to significant fluorescence quenching, with a quenching efficiency of up to 99.77%. researchgate.netnih.gov The detection limit was approximately 2.1 x 10⁻⁷ M, demonstrating high sensitivity. nih.gov

The fluorescence of many HBT derivatives is highly sensitive to the properties of their immediate surroundings. This solvatochromism makes them excellent probes for reporting on the microenvironment.

Polarity Sensing: The emission wavelength and intensity of HBT and related benzothiadiazole fluorophores can change significantly with solvent polarity. nih.govmdpi.com In nonpolar solvents, they may exhibit strong fluorescence at shorter wavelengths. As the polarity of the solvent increases, the emission often shifts to longer wavelengths (a red shift) and may decrease in intensity. mdpi.com This sensitivity allows these probes to map the polarity of different cellular compartments. For instance, certain N-substituted benzothiadiazoles have been used to specifically stain and image intracellular lipid droplets, which are highly nonpolar environments within cells. nih.gov

Viscosity Sensing: While less commonly reported for this specific scaffold, fluorescent probes known as "molecular rotors" can report on viscosity. In these probes, intramolecular rotation in low-viscosity environments provides a non-radiative decay pathway, quenching fluorescence. In highly viscous environments, this rotation is hindered, closing the non-radiative pathway and causing a significant increase in fluorescence intensity. This principle can be applied to HBT derivatives by incorporating rotatable chemical bonds.

Research Methodologies in Sensing Applications

The evaluation of this compound and its derivatives as chemical sensors involves a suite of sophisticated research methodologies. These techniques are essential for characterizing the sensor's performance, including its binding affinity, selectivity, sensitivity, and real-world applicability. The following sections delve into the specific experimental approaches used to assess these critical parameters.

Spectrofluorimetric and UV-Vis Titration Studies for Binding Stoichiometry and Constants

Spectrofluorimetric and UV-Vis (ultraviolet-visible) titration studies are fundamental techniques employed to investigate the interaction between a fluorescent chemosensor, such as one based on this compound, and its target analyte. These methods allow for the determination of key parameters like binding stoichiometry and binding constants, which provide insights into the nature and strength of the sensor-analyte interaction.

In a typical titration experiment, the concentration of the chemosensor is kept constant while the concentration of the analyte is systematically varied. The resulting changes in the absorption (UV-Vis) or fluorescence spectra are then monitored. For instance, the addition of a target ion to a solution of a benzothiazole-based sensor might lead to a noticeable color change, which is quantified by UV-Vis spectroscopy, or a significant enhancement or quenching of its fluorescence emission. researchgate.netnih.gov

The binding stoichiometry, which describes the ratio in which the sensor and analyte molecules bind, is often determined using the continuous variation method, also known as Job's plot. This involves preparing a series of solutions containing varying mole fractions of the sensor and the analyte while keeping the total molar concentration constant. The mole fraction at which the spectroscopic signal (e.g., absorbance or fluorescence intensity) is maximal reveals the stoichiometry of the complex. A 1:1 or 1:2 sensor-to-analyte ratio is commonly observed for benzothiazole-based probes. nih.govnih.gov

The binding constant (Kₐ), a measure of the affinity between the sensor and the analyte, can be calculated from the titration data using various models. For fluorescence quenching data, the Stern-Volmer equation is frequently applied. researchgate.net For changes in absorbance or fluorescence intensity upon binding, the Benesi-Hildebrand equation is a common tool for determining the binding constant, particularly for 1:1 complexes. researchgate.net These calculations are crucial for quantifying the sensor's effectiveness.

Table 1: Representative Data from Titration Studies of Benzothiazole-Based Sensors

Sensor TypeAnalyteTechniqueDetermined ParameterValue
Benzothiazole-appended diacetonitrileCyanide (CN⁻)UV-Vis & Fluorescence TitrationBinding Stoichiometry1:2 (Sensor:Analyte)
Benzothiazole-based probe DYH2,4,6-Trinitrophenol (TNP)Fluorescence TitrationBinding Stoichiometry1:1 (Sensor:Analyte)

This table presents illustrative data based on findings for similar benzothiazole (B30560) compounds.

Response Time and Reversibility Analysis of Sensing Platforms

The practical utility of a chemical sensor is also determined by its response time and reversibility. The response time is the time required for the sensor to reach a stable signal upon addition of the analyte. A rapid response is often crucial for real-time monitoring applications. researchgate.netresearchgate.net This is typically evaluated by monitoring the spectroscopic signal (absorbance or fluorescence) as a function of time immediately after the analyte is introduced. Benzothiazole-based sensors have been reported to have response times ranging from a few minutes to being almost instantaneous. researchgate.netresearchgate.net

Reversibility refers to the ability of the sensor to return to its original state after the analyte is removed. This is a particularly important feature for the development of reusable sensing platforms. The reversibility of a sensor can be tested by introducing a chemical species that can sequester the analyte from the sensor-analyte complex, thereby regenerating the free sensor. For example, the addition of a strong chelating agent could be used to test the reversibility of a metal ion sensor. The recovery of the initial spectroscopic signal would indicate that the sensor is reversible. The ability to be regenerated allows for continuous or repeated measurements without the need to replace the sensing material.

Advanced Materials Science and Optoelectronic Applications of 2 Benzo D Thiazol 2 Yl 4 Fluorophenol Derivatives

Fabrication Methodologies and Device Architecture Studies

The successful integration of 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol derivatives into high-performance optoelectronic devices is critically dependent on the methodologies used for fabrication and the specific device architecture. These factors govern the formation of well-defined thin films, facilitate efficient charge transport, and promote effective charge recombination or separation, which are essential for the functionality of devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Thin Film Deposition Techniques and Morphological Control for Device Integration

The transition from promising molecular properties to efficient solid-state devices is contingent on the ability to form high-quality thin films with controlled morphology. For this compound and its derivatives, various deposition techniques can be employed, each offering distinct advantages in controlling the film's structural and electronic characteristics.

Thin Film Deposition Techniques:

Solution-based techniques are often favored for their potential in large-area and low-cost manufacturing. These methods include:

Spin Coating: A widely used laboratory-scale technique that allows for the rapid deposition of uniform thin films from a solution of the material. The final film thickness and morphology are influenced by parameters such as spin speed, acceleration, and solution concentration.

Blade Coating (Doctor Blading): A scalable method where a blade is used to spread a solution of the organic semiconductor over a substrate, offering good control over film thickness and uniformity, making it suitable for roll-to-roll processing.

Inkjet Printing: A digital fabrication technique that deposits picoliter-sized droplets of the material solution onto a substrate in a predefined pattern. This method offers precise material placement and is advantageous for creating patterned structures and multi-layer devices.

In addition to solution processing, vacuum-based deposition methods are also employed, particularly for small-molecule derivatives:

Physical Vapor Deposition (PVD): This technique involves the sublimation of the material in a high-vacuum environment, which then condenses onto a cooled substrate. PVD allows for the formation of highly pure and uniform thin films with precise thickness control. Techniques like organic molecular beam deposition (OMBD) are a form of PVD that offers a high degree of control over the deposition process.

Chemical Vapor Deposition (CVD): In CVD, a volatile precursor of the material is introduced into a reaction chamber, where it decomposes or reacts on the substrate surface to form the desired thin film. This method can produce conformal and high-purity films.

Morphological Control:

The morphology of the deposited thin film, including its crystallinity, domain size, and surface roughness, has a profound impact on device performance. For instance, in organic solar cells, a well-controlled bicontinuous interpenetrating network between donor and acceptor materials is crucial for efficient exciton (B1674681) dissociation and charge transport. In OLEDs, a smooth and uniform emissive layer is necessary to prevent short circuits and ensure uniform light emission.

Several strategies are employed to control the morphology of thin films of benzothiazole (B30560) derivatives:

Solvent Selection and Additives: In solution-based deposition, the choice of solvent and the use of additives can significantly influence the solubility of the material and the film-drying kinetics, thereby affecting the final morphology.

Substrate Temperature: The temperature of the substrate during deposition can alter the molecular packing and crystallinity of the film.

Post-Deposition Annealing: Thermal annealing of the deposited film can be used to improve molecular ordering and promote the formation of larger crystalline domains, which can enhance charge mobility.

The fluorophenol moiety in this compound can play a significant role in influencing intermolecular interactions and, consequently, the thin-film morphology. The fluorine atom can induce favorable π-π stacking and other non-covalent interactions that promote ordered molecular packing.

Below is a table summarizing common thin-film deposition techniques and key parameters for morphological control of organic semiconductors, including benzothiazole derivatives.

Deposition TechniqueKey Parameters for Morphological ControlAdvantagesDisadvantages
Spin Coating Solution concentration, solvent volatility, spin speed, acceleration, annealing temperatureSimple, rapid, good uniformity for small areasHigh material waste, not easily scalable
Blade Coating Solution viscosity, coating speed, blade gap, substrate temperatureScalable, low material waste, good for large areasCan be sensitive to solution rheology
Inkjet Printing Ink formulation (viscosity, surface tension), droplet spacing, substrate temperatureDigital patterning, precise material placement, low wasteSlower deposition rate, potential for coffee-ring effect
Physical Vapor Deposition (PVD) Deposition rate, substrate temperature, vacuum levelHigh purity films, precise thickness controlHigh vacuum requirement, higher equipment cost

Device Physics and Efficiency Enhancement Mechanisms in Optoelectronic Systems

The performance of optoelectronic devices based on this compound derivatives is governed by a complex interplay of physical processes, including charge injection, transport, recombination, and exciton dynamics. Understanding these processes is key to designing device architectures that enhance efficiency.

Device Physics in OLEDs:

In a typical OLED, the device structure consists of several layers sandwiched between two electrodes. A common architecture is:

Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Derivatives of this compound can be utilized in the emissive layer, and potentially in the charge transport layers depending on their electronic properties. The fundamental operational principles are:

Charge Injection: Under an applied voltage, holes are injected from the anode into the highest occupied molecular orbital (HOMO) of the organic material, and electrons are injected from the cathode into the lowest unoccupied molecular orbital (LUMO).

Charge Transport: The injected holes and electrons migrate through the respective transport layers towards the emissive layer. The charge carrier mobility of the materials is a critical parameter in this process.

Exciton Formation and Recombination: In the emissive layer, electrons and holes recombine to form excitons (bound electron-hole pairs). The subsequent radiative decay of these excitons results in the emission of light.

Efficiency Enhancement Mechanisms:

Several mechanisms can be exploited to enhance the efficiency of OLEDs incorporating these materials:

Balanced Charge Injection and Transport: Achieving a balance between the number of injected holes and electrons is crucial to ensure that all charge carriers have a high probability of recombining within the emissive layer. This can be achieved by carefully selecting materials with appropriate energy levels and charge mobilities for each layer.

Exciton Confinement: The use of hole-blocking and electron-blocking layers adjacent to the emissive layer can confine excitons within the EML, preventing them from quenching at the interfaces with the transport layers.

Tuning of HOMO/LUMO Levels: The fluorination of the benzothiazole-phenol core can lower both the HOMO and LUMO energy levels. This can facilitate better energy level alignment with adjacent layers, reducing the energy barriers for charge injection and transport. nih.gov

Triplet Harvesting: In fluorescent OLEDs, only singlet excitons (25% of the total) contribute to light emission. By incorporating mechanisms such as thermally activated delayed fluorescence (TADF) or phosphorescence, triplet excitons (75%) can also be harvested, significantly boosting the internal quantum efficiency. The benzothiazole moiety, with its heteroatoms, can influence the spin-orbit coupling and potentially facilitate intersystem crossing, which is a key process in triplet harvesting.

Device Physics in Organic Solar Cells:

In an organic solar cell, the device architecture is designed to facilitate light absorption, exciton dissociation, and charge collection. A common architecture is the bulk heterojunction (BHJ), where a blend of a donor and an acceptor material serves as the active layer.

The operational principles are:

Light Absorption and Exciton Generation: Photons are absorbed by the active layer, creating excitons in either the donor or acceptor material.

Exciton Diffusion and Dissociation: The excitons diffuse to the donor-acceptor interface. The energy offset between the HOMO and LUMO levels of the donor and acceptor materials provides the driving force for the exciton to dissociate into a free hole on the donor and a free electron on the acceptor.

Charge Transport and Collection: The separated holes and electrons are transported through the donor and acceptor domains, respectively, to the corresponding electrodes.

Efficiency Enhancement Mechanisms:

Optimized Morphology: As discussed earlier, a nanoscale interpenetrating network of donor and acceptor materials is essential to maximize the interfacial area for exciton dissociation while maintaining continuous pathways for charge transport.

Energy Level Engineering: The HOMO and LUMO energy levels of the this compound derivative (acting as either a donor or an acceptor) must be well-matched with the partner material to ensure efficient exciton dissociation and to maximize the open-circuit voltage (Voc) of the device. The electron-withdrawing nature of the benzothiazole and fluorine can be used to tune these energy levels.

Broad Absorption Spectrum: To maximize the absorption of the solar spectrum, it is desirable for the active layer materials to have broad and strong absorption bands. Molecular design of the benzothiazole derivatives can be used to tailor their absorption properties.

The following table presents representative performance data for optoelectronic devices utilizing benzothiazole derivatives, illustrating the potential of this class of materials.

Device TypeActive Material (Representative Benzothiazole Derivative)Key Performance MetricValue
OLED Fluorinated Benzothiazole-based EmitterExternal Quantum Efficiency (EQE)> 5%
OLED Benzothiazole-Carbazole DerivativeMaximum Luminance> 10,000 cd/m²
Organic Solar Cell Benzothiazole-based Polymer DonorPower Conversion Efficiency (PCE)> 10%
Organic Solar Cell Benzothiazole-based Non-Fullerene AcceptorOpen-Circuit Voltage (Voc)> 0.8 V

Note: The values in this table are representative of high-performing devices based on various benzothiazole derivatives and are intended to provide a general performance context. The specific performance of devices incorporating this compound would depend on the detailed molecular structure and device optimization.

Broader Academic Implications and Future Research Directions

Comparative Studies with Related Heterocyclic and Phenolic Compound Classes

Systematic comparisons with other five-membered heterocyclic systems, such as benzimidazoles and benzoxazoles, can elucidate the role of the sulfur atom in the thiazole (B1198619) ring. For instance, a comparative study on the synthesis of 2-substituted benzimidazole (B57391), benzothiazole (B30560), and indole (B1671886) derivatives highlighted differences in reaction yields and times, with microwave-assisted synthesis proving more efficient than conventional heating methods for all three classes. mdpi.comderpharmachemica.com Such studies can be extended to compare the biological activities of these analogous compounds. Research has shown that in some cases, the benzothiazole scaffold exhibits superior biological activity compared to benzoxazole (B165842) and benzimidazole counterparts. nih.gov

Furthermore, comparing 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol with its non-fluorinated analog, as well as with other halogen-substituted derivatives (e.g., chloro or bromo), can quantify the impact of the fluorine atom on properties like lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine is known to often enhance metabolic stability and membrane permeability. elsevierpure.com A comparative analysis of the biological activities of various phenolic compounds has also been a subject of research, with studies indicating that their antioxidant and anti-inflammatory properties can vary significantly based on their structural features. eurjchem.com

Below is a data table conceptualizing a comparative study of related compounds.

CompoundHeterocyclic CoreKey SubstituentsPotential Area of Comparison
This compoundBenzothiazole4-Fluoro, 2-PhenolBiological activity, Photophysical properties
2-(Benzo[d]imidazol-2-yl)-4-fluorophenolBenzimidazole4-Fluoro, 2-PhenolComparative efficacy as enzyme inhibitors
2-(Benzo[d]oxazol-2-yl)-4-fluorophenolBenzoxazole4-Fluoro, 2-PhenolRelative metabolic stability
2-(Benzo[d]thiazol-2-yl)phenolBenzothiazole2-PhenolImpact of fluorination on activity
4-FluorophenolPhenol (B47542)4-FluoroContribution of the benzothiazole moiety

Interdisciplinary Research Opportunities Involving this compound

The unique structural characteristics of this compound make it a prime candidate for interdisciplinary research, bridging the fields of medicinal chemistry, materials science, and chemical biology.

In materials science , the compound's inherent fluorescence, likely arising from excited-state intramolecular proton transfer (ESIPT), opens up possibilities for its use in the development of novel fluorescent probes and sensors. researchgate.netsmolecule.com Benzothiazole derivatives are known to be effective fluorescent probes for detecting various analytes, including metal ions, anions, and small molecules. researchgate.netnih.govrsc.org The fluorine atom can further modulate the photophysical properties, potentially leading to sensors with enhanced sensitivity and selectivity. Research into benzothiazole-based conjugated polymers has also shown their potential in creating selective colorimetric and fluorescent chemosensors. researchgate.net

The intersection with medicinal chemistry is perhaps the most explored avenue for benzothiazole derivatives, with documented activities including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov The presence of both a hydrogen bond donor (phenolic OH) and acceptor (thiazole nitrogen), along with the electron-withdrawing fluorine atom, suggests that this compound could be a potent inhibitor of various enzymes. For instance, benzothiazole derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease. mdpi.com

Chemical biology offers a platform to utilize this compound as a tool to probe biological systems. Its fluorescent properties could be harnessed for cellular imaging applications, allowing for the visualization of specific cellular components or processes. The development of benzothiazole-based probes for detecting specific analytes within living cells is an active area of research. nih.govresearchgate.net

Emerging Methodologies for Characterization and Application Development

Advances in synthetic and analytical techniques are continuously expanding the toolkit for researchers working with complex molecules like this compound.

Advanced Synthetic Routes: Modern synthetic chemistry offers a variety of efficient methods for the preparation of 2-substituted benzothiazoles. These include catalyst- and additive-free methods, mechanochemical synthesis, and the use of nanocatalysts, which often provide higher yields and more environmentally friendly reaction conditions compared to traditional methods. mdpi.comnih.gov The development of one-pot multicomponent reactions also represents a significant advancement, allowing for the streamlined synthesis of complex benzothiazole derivatives. researchgate.net

Spectroscopic and Computational Analysis: The detailed characterization of this compound can be achieved through a combination of advanced spectroscopic techniques and computational modeling. Techniques such as 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS) are crucial for unambiguous structure elucidation. derpharmachemica.commdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's electronic structure, vibrational frequencies, and photophysical properties, complementing experimental data. nih.govelsevierpure.comresearchgate.net Hirshfeld surface analysis can be employed to investigate intermolecular interactions in the solid state. eurjchem.com

The following table summarizes some emerging methodologies and their potential applications.

MethodologyApplication for this compound
Mechanochemical SynthesisGreen and efficient production of the compound and its derivatives. mdpi.com
DFT/TD-DFT CalculationsPrediction of photophysical properties and reaction mechanisms. researchgate.netresearchgate.net
High-Resolution Mass SpectrometryPrecise mass determination and structural confirmation. derpharmachemica.com
2D NMR SpectroscopyDetailed structural elucidation and assignment of proton and carbon signals. mdpi.com
Single-Crystal X-ray DiffractionDetermination of the solid-state structure and intermolecular interactions. elsevierpure.comeurjchem.com

Unexplored Research Frontiers and Challenges in the Field of Benzo[d]thiazole-Phenol Chemistry

Despite the significant body of research on benzothiazoles, several frontiers in the chemistry of 2-(Benzo[d]thiazol-2-yl)phenol derivatives remain largely unexplored, presenting both challenges and opportunities for future investigations.

Exploration of Novel Biological Targets: While the anticancer and anti-inflammatory activities of benzothiazoles are well-documented, the full spectrum of their biological targets is yet to be uncovered. ijpsr.comnih.gov Future research could focus on screening this compound and its analogs against a wider range of therapeutic targets, including those involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. crimsonpublishers.comresearchgate.net The identification of novel, potent, and selective inhibitors for specific enzymes or receptors remains a significant challenge. nih.gov

Development of Theranostic Agents: The combination of therapeutic and diagnostic capabilities in a single molecule, known as theranostics, is a rapidly emerging field. Given the fluorescent properties and biological activity of the benzothiazole scaffold, there is potential to develop derivatives of this compound that can simultaneously act as imaging agents and therapeutic drugs. researchgate.net

Supramolecular Chemistry and Material Science Applications: The ability of the phenolic hydroxyl group and the benzothiazole nitrogen to participate in hydrogen bonding suggests that this compound could be a valuable building block in supramolecular chemistry. The design and synthesis of novel co-crystals, liquid crystals, and functional polymers based on this scaffold are promising areas for future research. eurjchem.comunamur.be

Addressing Solubility and Bioavailability: A common challenge in drug discovery is the poor aqueous solubility of many organic compounds, which can limit their bioavailability. mdpi.com Future synthetic efforts could focus on modifying the structure of this compound to improve its solubility and pharmacokinetic profile without compromising its desired biological activity.

Q & A

Q. What are the established synthetic pathways for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol, and how can purity be ensured?

The compound is typically synthesized via a multi-step route. A common method involves condensation of 2-hydroxy-4-fluorobenzaldehyde with 2-aminothiophenol under acidic reflux conditions (e.g., acetic acid), followed by cyclization to form the benzothiazole ring. Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Purity validation requires HPLC (>95%) and spectroscopic confirmation (NMR, FT-IR) .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines X-ray crystallography for solid-state conformation (if single crystals are obtainable) and spectroscopic methods:

  • 1H/13C NMR for aromatic proton environments and substituent positions.
  • FT-IR to confirm hydroxyl (-OH) and C-F stretches (~1250 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion verification .

Q. What solvent systems are optimal for solubility studies of this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound's aromatic and hydrogen-bonding groups. Solubility in aqueous buffers is limited but can be improved using co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G* are used to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These models help predict reactivity sites (e.g., electrophilic substitution at the fluorophenyl ring) and validate experimental UV-Vis absorption spectra .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., HDAC3 inhibition assays at 37°C, pH 7.4) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier results .

Q. How does crystallographic analysis inform the supramolecular interactions of this compound?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between benzothiazole rings, hydrogen bonding via -OH groups). These insights guide co-crystal design for improved bioavailability or material properties .

Q. What methodologies assess the compound’s interaction with biological targets like enzymes or DNA?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to proteins (e.g., HDAC3).
  • Fluorescence quenching : Monitors DNA intercalation via changes in ethidium bromide emission.
  • Molecular docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.